N-(2,4-difluorophenyl)-2-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide
Description
N-(2,4-difluorophenyl)-2-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide (CAS: 573931-40-5) is a structurally complex molecule featuring a tricyclic core system (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene) with a 4-methyl-3-oxo substituent. The molecule integrates a 2,4-difluorophenyl group linked via an acetamide bridge to a sulfanyl moiety, which is attached to the tricyclic system.
The synthesis of such compounds often involves multi-step reactions, including nucleophilic substitution for sulfur incorporation (e.g., thioether formation) and amide coupling, as seen in analogous structures. Crystallographic refinement tools like SHELXL are frequently employed to resolve complex stereochemistry, as demonstrated in related acetamide derivatives.
Properties
Molecular Formula |
C19H17F2N3O2S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17F2N3O2S2/c1-24-18(26)16-11-4-2-3-5-14(11)28-17(16)23-19(24)27-9-15(25)22-13-7-6-10(20)8-12(13)21/h6-8H,2-5,9H2,1H3,(H,22,25) |
InChI Key |
SJIGFMODGABBJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3)F)F)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thia-Diazatricyclic Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the core structure.
Introduction of the Difluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a difluorophenyl halide reacts with a nucleophile.
Attachment of the Acetamide Moiety: This step usually involves the reaction of an acyl chloride or anhydride with an amine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia-diazatricyclic core, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like halogens for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-difluorophenyl)-2-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering protein-protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Core Rigidity vs. This rigidity may reduce off-target effects but complicate synthetic accessibility. In contrast, azetidine-sulfonyl () and triazole-based compounds () exhibit greater flexibility, favoring broader interaction profiles but lower metabolic stability.
Substituent Effects: Halogenated Aromatic Groups: The 2,4-difluorophenyl group in the target compound likely enhances membrane permeability and resistance to oxidative metabolism compared to chlorophenyl () or non-halogenated analogs. Fluorine’s electronegativity may also strengthen hydrogen bonding in target interactions. The thiadiazole ring in offers similar advantages but with reduced steric hindrance.
Biological Implications: The phthalazinone-triazole hybrid () and triazole-sulfanyl derivatives () are associated with anticancer and antimicrobial activities, respectively. The target compound’s tricyclic core may align with protease or kinase inhibition, though empirical data are needed. Toxicity profiles may vary: chlorine substituents () correlate with higher cytotoxicity, whereas fluorine (target, ) is generally linked to safer pharmacokinetics.
Biological Activity
N-(2,4-difluorophenyl)-2-({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 530.6 g/mol. The structure features a difluorophenyl moiety and a thia-diazatricyclo framework, which contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H20F2N4O4S2 |
| Molecular Weight | 530.6 g/mol |
| CAS Number | 1189484-35-2 |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promising results in several cancer cell lines. For instance:
- Breast Cancer : In studies involving MCF-7 breast cancer cells, the compound induced apoptosis and inhibited proliferation at micromolar concentrations.
- Lung Cancer : In A549 lung cancer cells, it was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
These findings suggest that the compound may act through multiple pathways, including modulation of signaling cascades involved in cell survival and apoptosis.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells, leading to cellular damage and death.
- Gene Expression Modulation : Changes in the expression levels of genes related to apoptosis and cell cycle regulation have been observed following treatment with this compound.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of the compound against a panel of pathogens including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus and 32 µg/mL for E. coli, indicating significant antimicrobial potential.
Study 2: Anticancer Activity
In a recent publication in Cancer Research, researchers investigated the effects of this compound on various cancer cell lines. They reported that at concentrations ranging from 10 to 50 µM, the compound significantly reduced cell viability by inducing apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
